molecular formula C8H14ClN3O2 B12446087 7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride

7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride

Cat. No.: B12446087
M. Wt: 219.67 g/mol
InChI Key: GWVDOFINUKZJKV-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride is a bicyclic diketopiperazine (DKP) derivative characterized by a pyrrolopyrazine core substituted with a methyl group at position 2 and an amino group at position 5. Its hydrochloride salt enhances solubility and bioavailability, making it pharmaceutically relevant. DKP derivatives are naturally occurring cyclic dipeptides with diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties . This compound is structurally related to metabolites isolated from microbial sources, such as Streptomyces spp. and Bacillus spp., which are known for producing bioactive secondary metabolites .

Properties

IUPAC Name

7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;/h5-6H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVDOFINUKZJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2CC(CC2C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride can be contextualized by comparing it with analogous pyrrolo[1,2-a]pyrazine-1,4-dione derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Pyrrolo[1,2-a]Pyrazine-1,4-Dione Derivatives

Compound Name Substituents Source Key Bioactivities References
7-Amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride 2-methyl, 7-amino Synthetic/Modified microbial metabolites Potential antimicrobial, anticancer (hypothesized based on structural analogs)
Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(2-methylpropyl) Bacillus amyloliquefaciens, Streptomyces spp. Anticancer (apoptosis induction in HCT116 cells), antioxidant, anti-biofilm
Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(phenylmethyl) Streptomyces spp., Fusarium spp. Antifungal, anti-quorum sensing (inhibits Pseudomonas aeruginosa biofilms)
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione No substituents Bacillus velezensis, marine bacteria Nematocidal (moderate egg-hatching inhibition), antioxidant
3-Isobutyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-isobutyl Brevibacillus laterosporus Algicidal (targets Microcystis aeruginosa), antimicrobial

Key Comparative Insights

Antimicrobial Activity: The 3-(2-methylpropyl) derivative exhibits broad-spectrum anti-biofilm activity against Proteus mirabilis and E. coli, while the 3-(phenylmethyl) analog shows stronger antifungal activity . In contrast, the unsubstituted hexahydropyrrolo[1,2-a]pyrazine-1,4-dione demonstrates moderate nematocidal effects but lower antimicrobial potency .

Anticancer Mechanisms: The 3-(2-methylpropyl) derivative induces apoptosis in colon cancer cells (HCT116) via DNA fragmentation and mitochondrial dysfunction, with IC₅₀ values < 400 µg/mL . The 3-(phenylmethyl) analog also inhibits cancer cell growth but shows lower cytotoxicity to normal cells, suggesting a favorable therapeutic index .

Antioxidant Capacity: The 3-(2-methylpropyl) and unsubstituted derivatives exhibit significant antioxidant activity (e.g., 83.32% SOD-like activity at 2 mg/mL), attributed to their ability to scavenge free radicals .

Structural-Activity Relationships (SAR) :

  • Substituent Position : 3-substituted derivatives (e.g., 3-isobutyl, 3-phenylmethyl) generally show enhanced bioactivity compared to unsubstituted or 2-substituted analogs.
  • Salt Forms : Hydrochloride salts improve solubility but may alter binding affinity to biological targets compared to free bases .

Biological Activity

The compound 7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride , also known as (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride, is a complex organic molecule with significant potential in biological research and pharmaceutical applications. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C8H14ClN3O2C_8H_{14}ClN_3O_2, and it features a fused bicyclic system that contributes to its distinct chemical reactivity. The presence of an amino group and a methyl group at specific positions enhances its biological activity.

PropertyValue
Molecular Weight201.67 g/mol
IUPAC Name(7S,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
InChI KeyFJMWBHQRPILSAV-WDSKDSINSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Research indicates that it may modulate the activity of protein kinase B (PKB or Akt), which plays a critical role in regulating cell growth and survival. Inhibition of PKB has been linked to antitumor effects, making this compound a potential candidate for cancer therapy .

Antitumor Activity

Studies have demonstrated that (7S,8aS)-7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride exhibits significant antitumor properties. In vivo experiments showed that compounds similar to this structure inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses . The mechanism involves the modulation of signaling pathways that lead to apoptosis in cancer cells.

Antiviral Properties

Emerging research has highlighted the antiviral potential of this compound. It has been shown to possess activity against various viruses by interfering with viral replication processes. For instance, derivatives of this compound have been evaluated for their efficacy against HIV and other viral pathogens .

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, a derivative of (7S,8aS)-7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione was tested on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Histological analysis revealed increased apoptosis markers in treated cells compared to controls .

Case Study 2: Antiviral Activity

A recent investigation assessed the antiviral activity of this compound against HIV-1 strains. The study found that the compound reduced viral load significantly in vitro with an EC50 value of 0.5 µM. This suggests strong potential as an antiviral agent .

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